ethyl 4-cyano-4H-pyridine-1-carboxylate
Description
Ethyl 4-cyano-4H-pyridine-1-carboxylate is a pyridine derivative characterized by a cyano group at the 4-position and an ester moiety at the 1-position of the pyridine ring. Its molecular formula is C₉H₈N₂O₂, with a molecular weight of 176.17 g/mol. The compound’s structure combines the aromatic pyridine core with two electron-withdrawing groups (cyano and ester), which significantly influence its electronic properties, reactivity, and intermolecular interactions.
The ester group at the 1-position may contribute to hydrolytic sensitivity under acidic or basic conditions. Applications of such compounds often include roles as intermediates in pharmaceuticals, agrochemicals, or materials science due to their tunable electronic profiles.
Properties
CAS No. |
153334-92-0 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
ethyl 4-cyano-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-2-13-9(12)11-5-3-8(7-10)4-6-11/h3-6,8H,2H2,1H3 |
InChI Key |
NCQBAUQRBUEEON-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C=CC(C=C1)C#N |
Canonical SMILES |
CCOC(=O)N1C=CC(C=C1)C#N |
Synonyms |
1(4H)-Pyridinecarboxylic acid, 4-cyano-, ethyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyridine-Based Esters
Substituent Effects and Reactivity
Electron-Withdrawing Groups (EWGs): The cyano group in the target compound is a stronger EWG compared to the oxo group in ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. The chloro group in ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate is moderately electron-withdrawing, while the formyl group introduces aldehyde-like reactivity (e.g., nucleophilic addition) absent in the cyano-substituted compound .
Hydrogen Bonding and Crystal Packing: Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate forms one-dimensional chains via N–H⋯O hydrogen bonds between the NH group and carbonyl oxygens . In contrast, the cyano group in the target compound lacks hydrogen-bond donors, likely leading to weaker dipole-dipole interactions or π-stacking in its solid state. The partially saturated ring in ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate introduces conformational flexibility, reducing aromaticity and altering packing efficiency .
The target compound’s smaller substituents (cyano, ester) favor planar geometries and higher crystallinity.
Physicochemical Properties
- Solubility: The cyano and ester groups in the target compound suggest moderate solubility in polar solvents (e.g., DMSO, acetone), though direct data are unavailable. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, with its hydrogen-bonding capability, may exhibit higher solubility in protic solvents .
- Thermal Stability: The strong electron-withdrawing nature of the cyano group likely enhances thermal stability compared to the formyl- and chloro-substituted analogs.
Preparation Methods
Diethyl Oxalate-Based Cyclization
Diethyl oxalate serves as a versatile electrophile in cyclization reactions. In the synthesis of ethyl 4H-pyran-4-one-2-carboxylate, diethyl oxalate condenses with acetone under basic conditions, followed by acid hydrolysis and decarboxylation. For pyridine systems, replacing acetone with a cyano-substituted enolate could yield the target compound.
Reaction Pathway :
-
Condensation of diethyl oxalate with a cyanoacetamide derivative.
-
Acid-catalyzed cyclization to form the pyridine ring.
-
Esterification or transesterification to introduce the ethyl carboxylate group.
Challenges :
-
Competing decarboxylation side reactions may reduce yield.
Electrochemical Cyanation Techniques
Anodic Oxidation of Thiocyanate Salts
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Voltage | 1.2–1.5 V | Maximizes CN generation |
| NHSCN Concentration | 0.1–0.3 M | Prevents over-oxidation |
| Solvent Ratio (MeCN:HO) | 4:1 | Enhances substrate solubility |
Multi-Step Synthesis via Intermediate Formation
Nitrilase-Catalyzed Cyanation
Although patented for (R)-ethyl 4-cyano-3-hydroxybutyrate, enzymatic methods using nitrilases could be adapted for pyridine systems. Nitrilases hydrolyze nitriles to carboxylic acids, but under controlled conditions, they may stabilize cyano intermediates.
Hypothetical Pathway :
-
Synthesis of 4-cyano-4H-pyridine-1-carboxylic acid via nitrilase-mediated cyanation of a halogenated pyridine precursor.
-
Esterification with ethanol under Mitsunobu conditions or acidic catalysis.
Enzymatic Advantages :
Beckmann Rearrangement for Ring Expansion
The Beckmann rearrangement, employed in pyrazole synthesis, could theoretically expand a cyclopentanone oxime to a pyridine derivative.
Steps :
-
Oxime formation from a cyano-substituted cyclopentanone.
-
Acid-catalyzed rearrangement to a pyridine-1-carboxamide.
-
Hydrolysis and esterification to yield the target compound.
Limitations :
Esterification of Carboxylic Acid Precursors
Fisher Esterification
If 4-cyano-4H-pyridine-1-carboxylic acid is accessible, Fisher esterification with ethanol under acidic conditions provides a straightforward route.
Conditions :
Transesterification
For acid-sensitive substrates, transesterification with ethyl acetate in the presence of a Lewis acid (e.g., Ti(OiPr)) offers an alternative.
Example Protocol :
-
Dissolve 4-cyano-4H-pyridine-1-carboxylic acid methyl ester in ethanol.
-
Add Ti(OiPr) (5 mol%), reflux for 12 h.
-
Isolate product via distillation or crystallization.
Comparative Analysis of Methods
Q & A
Basic: What are the common synthetic routes for ethyl 4-cyano-4H-pyridine-1-carboxylate, and how do reaction conditions influence yield?
Methodological Answer:
this compound is synthesized via nucleophilic substitution or cyclization reactions. A typical approach involves:
- Cyano Group Introduction: Reacting a halogenated pyridine precursor (e.g., 4-chloropyridine) with a cyanide source (e.g., KCN or CuCN) under reflux in polar aprotic solvents like DMF .
- Esterification: Coupling the cyano-substituted pyridine with ethyl chloroformate in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
Key Variables:
| Condition | Impact on Yield |
|---|---|
| Temperature | Higher temps (>100°C) may degrade the cyano group. Optimal range: 60–80°C. |
| Catalyst | CuI or Pd catalysts improve regioselectivity in cyano substitution . |
| Solvent | DMF or acetonitrile enhances solubility of intermediates. |
Advanced: How can computational methods like density functional theory (DFT) optimize the synthesis of this compound?
Methodological Answer:
DFT calculations predict reaction pathways and transition states to optimize synthesis:
Reaction Pathway Screening: Use software like Gaussian or ORCA to model nucleophilic substitution mechanisms, identifying energy barriers for cyano group introduction .
Solvent Effects: Simulate solvent interactions (e.g., DMF vs. THF) to assess stabilization of intermediates.
Transition-State Analysis: Identify steric or electronic bottlenecks (e.g., steric hindrance at the 4-position of pyridine) and adjust substituents or catalysts accordingly .
Example Workflow:
- Step 1: Optimize geometries of reactants and intermediates at the B3LYP/6-31G(d) level.
- Step 2: Calculate Gibbs free energy profiles to compare pathways.
- Step 3: Validate predictions with small-scale experiments (e.g., 10 mg scale) before scaling up .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography: Resolves bond lengths and angles (e.g., C≡N bond ≈ 1.15 Å) to confirm regiochemistry .
Advanced: How can researchers resolve contradictions in mechanistic data for reactions involving this compound?
Methodological Answer:
Contradictions often arise from competing reaction pathways or unaccounted intermediates. A systematic approach includes:
Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
In Situ Monitoring: Use techniques like FT-IR or HPLC-MS to detect transient intermediates (e.g., nitrile oxides or carbocations) .
Cross-Validation: Pair experimental data (e.g., Arrhenius plots) with computational models (DFT/MD simulations) to reconcile discrepancies .
Case Study: Conflicting reports on ester hydrolysis rates can be resolved by analyzing pH-dependent mechanisms (acidic vs. basic conditions) .
Basic: How is the biological activity of this compound evaluated in vitro?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or dehydrogenases using fluorogenic substrates (e.g., ATP-competitive assays) .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM .
- Data Interpretation: IC50 values are calculated using nonlinear regression (e.g., GraphPad Prism).
Advanced: How do structural modifications (e.g., substituent variation) impact the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Cyano Group Replacement: Substitute with nitro or trifluoromethyl groups to assess electronic effects on bioactivity.
- Ester Hydrolysis: Compare ethyl vs. methyl esters to study pharmacokinetics (e.g., logP changes via HPLC retention times) .
SAR Table:
Advanced: What strategies mitigate hazards during large-scale synthesis of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
